molecular formula C16H16N4OS2 B11980603 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide

Cat. No.: B11980603
M. Wt: 344.5 g/mol
InChI Key: QCKPIWLRGIYPHU-WOJGMQOQSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a thienyl group through an acetohydrazide linkage. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines the properties of benzimidazole and thienyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. it is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is unique due to its combined benzimidazole and thienyl moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C16H16N4OS2/c1-11(14-8-5-9-22-14)18-19-15(21)10-23-16-17-12-6-3-4-7-13(12)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b18-11+

InChI Key

QCKPIWLRGIYPHU-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CS3

Origin of Product

United States

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